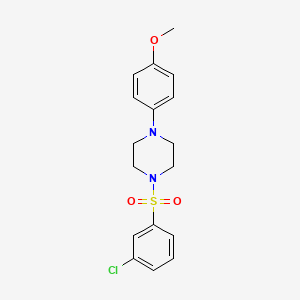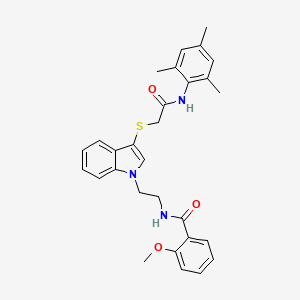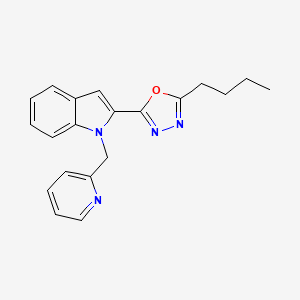
N-isopropyl-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(naphthalen-1-yloxy)acetamide, also known as INA, is a synthetic compound that has gained attention in scientific research due to its unique properties. INA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving naphthalene and isopropylamine.
Applications De Recherche Scientifique
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound similar in structure to N-isopropyl-2-(naphthalen-1-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This inhibition is crucial as APN plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a significant factor in tumor growth and metastasis. The compound demonstrated potent APN inhibition and suppressed the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations, indicating its potential as an anti-angiogenic agent (Lee et al., 2005).
Agriculture: Enhancing Fruit Yield and Quality
In agriculture, research involving naphthalene acetamide has shown it can impact the yield and quality of crops. A study on date palms treated with naphthalene acetamide demonstrated that it significantly affected fruit yield and quality. The application of naphthalene acetamide resulted in a higher rate of initial fruit drop compared to control, indicating a complex effect on fruit development and maturation (Tavakoli & Rahemi, 2014).
Thermoelectric Materials
Research into fused lactam polymers for thermoelectric and transistor applications highlights the significance of naphthalene cores in optimizing electronic performance. A study demonstrated that reducing the central acene core size to naphthalene resulted in larger electron affinities, suggesting a more efficient doping process. This optimization led to significant improvements in thermoelectric performance, indicating the potential of naphthalene-based polymers in developing high-performance n-type materials for thermoelectric applications (Chen et al., 2020).
Synthesis Catalysts
Naphthalene derivatives have been explored as substrates in synthetic chemistry for their reactivity and potential in creating complex molecules. A study on the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under solvent-free conditions highlighted the efficiency of nano magnetite (Fe3O4) as a catalyst, demonstrating the versatility of naphthalene derivatives in organic synthesis and their potential applications in medicinal chemistry (Mokhtary & Torabi, 2017).
Naphthalene Diimides in Material Science
Naphthalene diimides (NDIs) have seen extensive application in material science, particularly in the development of supramolecular chemistry, sensors, and molecular switching devices. NDIs' ability to engage in anion-π interactions and their use as gelators for sensing aromatic systems underscore their versatility in creating innovative materials for various technological applications (Kobaisi et al., 2016).
Propriétés
IUPAC Name |
2-naphthalen-1-yloxy-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIRTDWHVKULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321173 |
Source


|
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-isopropyl-2-(naphthalen-1-yloxy)acetamide | |
CAS RN |
28949-26-0 |
Source


|
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)


![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)
![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)
